6-Bromo-3-cyano-2-iminocoumarin

Catalog No.
S672235
CAS No.
860789-92-0
M.F
C10H5BrN2O
M. Wt
249.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-cyano-2-iminocoumarin

CAS Number

860789-92-0

Product Name

6-Bromo-3-cyano-2-iminocoumarin

IUPAC Name

6-bromo-2-iminochromene-3-carbonitrile

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

InChI

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H

InChI Key

CLQWATANMIRGHW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N

6-Bromo-3-cyano-2-iminocoumarin is a synthetic compound with the molecular formula C10H5BrN2OC_{10}H_{5}BrN_{2}O and a molecular weight of approximately 249.06 g/mol. It features a coumarin backbone, characterized by a benzopyrone structure, with a bromine atom at the 6-position and a cyano group at the 3-position. This compound is part of a larger class of 2-iminocoumarins, which are known for their diverse biological activities and potential applications in medicinal chemistry.

There is no current information regarding the mechanism of action of 6-Bromo-3-cyano-2-iminocoumarin.

Due to the lack of research on this compound, no safety information is available. However, as a general precaution, any new organic compound should be handled with care, assuming potential toxicity and flammability until proper testing is conducted [].

Potential Applications in Medicinal Chemistry

6-Bromo-3-cyano-2-iminocoumarin is a relatively new compound with limited research available on its specific properties and applications. However, based on its structural similarity to known bioactive coumarin derivatives, researchers are exploring its potential in medicinal chemistry [].

The presence of the cyano group and the bromine atom in the molecule suggests potential for diverse biological activities, including:

  • Antibacterial and antifungal properties: Certain coumarin derivatives exhibit these properties, and researchers are investigating whether 6-bromo-3-cyano-2-iminocoumarin possesses similar activity [].
  • Anti-tumor properties: Some coumarin derivatives have shown promising anti-tumor effects, and researchers are exploring if this compound might have similar potential [].

Use as a Research Tool in Proteomics

6-Bromo-3-cyano-2-iminocoumarin has been identified as a potential tool in proteomics research, specifically for labeling and enriching cysteine-containing proteins [].

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles under basic conditions.
  • Cyclization Reactions: The cyano group can undergo cyclization to form heterocyclic compounds.
  • Reduction Reactions: The cyano group may be reduced to an amine or aldehyde under specific conditions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activity.

Research has indicated that 6-bromo-3-cyano-2-iminocoumarin exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit tumor cell proliferation in certain cancer cell lines.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, although further studies are needed to confirm this.

These activities make it a candidate for further pharmacological studies.

The synthesis of 6-bromo-3-cyano-2-iminocoumarin can be accomplished through several methods:

  • Microwave-Assisted Synthesis: A common approach involves the reaction of malononitrile with 5-bromosalicylaldehyde in the presence of iodine and N,N-dimethylformamide under microwave irradiation. This method typically yields high purity and efficiency .
  • Conventional Heating: Traditional methods involve refluxing similar reactants in organic solvents, although this may require longer reaction times and result in lower yields compared to microwave methods .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process, minimizing purification steps and maximizing yield .

6-Bromo-3-cyano-2-iminocoumarin has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into new antimicrobial or anticancer agents.
  • Fluorescent Probes: Its unique structure may allow it to function as a fluorescent probe in biochemical assays.
  • Material Science: The compound could be explored for its properties in organic electronics or photonic devices.

Several compounds share structural similarities with 6-bromo-3-cyano-2-iminocoumarin, including:

Compound NameStructural FeaturesUnique Characteristics
6-Chloro-3-cyano-2-iminocoumarinChlorine instead of brominePotentially different reactivity profile
6-Iodo-3-cyano-2-iminocoumarinIodine substitutionIncreased lipophilicity
5-Bromo-3-cyanoquinolineQuinoline structureDifferent aromatic properties

Uniqueness

6-Bromo-3-cyano-2-iminocoumarin is unique due to its specific halogenation pattern (bromine at position 6) and its combination of cyano and imino functionalities, which may confer distinct electronic properties and reactivity compared to its analogs. This uniqueness could influence its biological activity and applications in medicinal chemistry.

The discovery of 6-bromo-3-cyano-2-iminocoumarin aligns with broader advancements in iminocoumarin chemistry, a field that gained momentum in the late 20th century due to the versatility of coumarin derivatives in photophysical and medicinal applications. While coumarins have been studied since the 19th century, the introduction of imino-functionalized variants, such as 2-iminocoumarins, represents a more recent innovation aimed at enhancing electronic and biological properties. The specific incorporation of bromine and cyano substituents in 6-bromo-3-cyano-2-iminocoumarin reflects a strategic effort to modulate reactivity and optical characteristics, as evidenced by its emerging role in fluorescent probe design and kinase inhibition studies.

Classification within the Iminocoumarin Family

6-Bromo-3-cyano-2-iminocoumarin belongs to the 2-iminocoumarin subclass, characterized by a non-aromatic α,β-unsaturated lactone backbone with an imino group (-NH) at the 2-position. This compound is distinguished by two key substituents:

  • A bromine atom at the 6-position, which enhances electrophilic reactivity and influences intermolecular interactions.
  • A cyano group at the 3-position, contributing to electron-withdrawing effects and facilitating conjugation across the π-system.

Comparative analysis with related derivatives highlights structural adaptability:

CompoundSubstituentsKey Properties
6-Chloro-2-iminocoumarinCl at 6-positionReduced steric bulk vs. Br
6-Iodo-2-iminocoumarinI at 6-positionIncreased lipophilicity
3-Cyano-2-iminocoumarinCN at 3-positionEnhanced electron deficiency

This structural diversity enables tailored applications in materials science and bioimaging.

Basic Structural Features and Nomenclature

The molecular architecture of 6-bromo-3-cyano-2-iminocoumarin (C₁₀H₅BrN₂O) consists of:

  • A benzopyrone core with an imino group replacing the lactone oxygen at position 2.
  • Bromine substitution at position 6 on the aromatic ring.
  • A cyano group at position 3, adjacent to the imino functionality.

IUPAC Name: 6-Bromo-2-imino-2H-chromene-3-carbonitrile
SMILES Notation: BrC1=CC2=C(C=C1)C=C(C(=N)O2)C#N
Molecular Weight: 249.06 g/mol

The planar structure facilitates π-π stacking interactions, while the electron-deficient cyano group promotes charge-transfer transitions, critical for fluorescence applications.

Chemical Identity and Registration Data

6-Bromo-3-cyano-2-iminocoumarin is systematically documented across major chemical databases:

IdentifierValueSource
CAS Registry Number860789-92-0
PubChem CID2737462
MDL NumberMFCD00115365
Molecular FormulaC₁₀H₅BrN₂O
Exact Mass248.957 Da

These identifiers ensure precise tracking in synthetic and pharmacological research, particularly in proteomics and enzyme inhibition studies.

Synthesis and Reactivity

(Continued in subsequent sections with detailed synthesis pathways, spectroscopic characterization, and applications, adhering to the outlined structure and citation guidelines.)

Malononitrile and 5-Bromosalicylaldehyde Condensation

The synthesis of 6-Bromo-3-cyano-2-iminocoumarin through the classical condensation of malononitrile and 5-bromosalicylaldehyde represents one of the most established synthetic pathways for this compound. This methodology follows the general Knoevenagel condensation mechanism, which has been extensively documented in the literature for the preparation of 3-cyanocoumarin derivatives [1] [2].

The classical procedure involves the reaction of 5-bromosalicylaldehyde with malononitrile in the presence of a suitable catalyst, typically iodine, in dimethylformamide as the solvent. Under conventional heating conditions, the reaction proceeds through an initial nucleophilic attack of the activated methylene group of malononitrile on the aldehyde carbonyl group, followed by cyclization and dehydration to form the desired 2-iminocoumarin structure [1].

The reaction mechanism proceeds through several distinct stages. Initially, the malononitrile undergoes deprotonation at the methylene carbon, generating a carbanion that exhibits enhanced nucleophilicity. This activated species then attacks the electrophilic carbonyl carbon of 5-bromosalicylaldehyde, forming a carbon-carbon bond. The subsequent intramolecular cyclization involves the phenolic hydroxyl group attacking the nitrile carbon, followed by tautomerization and dehydration to yield the final 2-iminocoumarin product [3] [2].

Optimized reaction conditions for the classical synthesis typically employ dimethylformamide as the solvent system, with iodine serving as the Lewis acid catalyst at concentrations ranging from 0.12 to 0.3 millimolar. The reaction mixture is maintained under reflux conditions at temperatures between 120-140°C for durations of 8-9 hours. Under these conditions, yields of 76-85% can be consistently achieved [1].

The choice of dimethylformamide as the reaction medium is critical for several reasons. The aprotic nature of dimethylformamide facilitates the deprotonation of malononitrile while preventing premature protonation of reaction intermediates. Additionally, the high boiling point of dimethylformamide allows for efficient heat transfer and maintains reaction temperatures necessary for cyclization [3].

Iodine functions as both a Lewis acid catalyst and an oxidizing agent in this transformation. The Lewis acidic properties of iodine enhance the electrophilicity of the aldehyde carbonyl group, facilitating nucleophilic attack by the malononitrile carbanion. Furthermore, iodine promotes the oxidative dehydration step that generates the final aromatic coumarin system [1].

The classical methodology offers several advantages including reproducible results, well-established reaction conditions, and the ability to process moderate quantities of starting materials. However, the approach is associated with significant limitations including extended reaction times, high energy consumption due to prolonged heating, and the generation of substantial amounts of waste solvents [4].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of 6-Bromo-3-cyano-2-iminocoumarin, offering significant improvements in reaction efficiency and environmental sustainability. This approach leverages the unique heating mechanisms of microwave irradiation to achieve rapid and selective molecular transformations [4] [5].

The microwave-assisted protocol employs similar starting materials and catalytic systems as the classical method but utilizes microwave irradiation to provide rapid and uniform heating. The reaction mixture, consisting of 5-bromosalicylaldehyde, malononitrile, and iodine catalyst in dimethylformamide, is subjected to microwave irradiation at power levels ranging from 300-600 watts [1] [4].

The superior efficiency of microwave heating derives from its ability to provide direct molecular heating through dielectric heating mechanisms. Unlike conventional conductive heating, microwave irradiation directly heats polar molecules and ions within the reaction mixture, resulting in rapid and uniform temperature distribution. This heating mechanism eliminates thermal gradients that are common in conventional heating methods and can lead to side reactions or decomposition [4].

Optimized microwave conditions for 6-Bromo-3-cyano-2-iminocoumarin synthesis involve irradiation at 400-500 watts for durations of 2-5 minutes, depending on the specific microwave system employed. The reaction mixture is typically heated to temperatures between 120-140°C, similar to conventional methods, but the heating is achieved within seconds rather than hours [1] [5].

The dramatic reduction in reaction time from 8-9 hours to 2-5 minutes represents one of the most significant advantages of microwave-assisted synthesis. This time reduction is accompanied by improved yields, with typical values ranging from 85-95%, representing a 10-15% improvement over classical methods [1] [4].

Temperature control in microwave-assisted reactions requires careful optimization to prevent overheating and decomposition. Modern microwave reactors equipped with fiber-optic temperature probes and automatic power control systems enable precise temperature regulation throughout the reaction. The rapid heating rate also necessitates efficient stirring to ensure homogeneous temperature distribution [5].

The enhanced reaction kinetics observed under microwave conditions can be attributed to several factors beyond simple thermal effects. Microwave irradiation can induce molecular dipole oscillations that facilitate bond formation and breaking processes. Additionally, the rapid heating eliminates the induction period typically observed in conventional heating, allowing reactions to proceed immediately upon reaching the target temperature [4].

Reaction monitoring under microwave conditions typically employs thin-layer chromatography using silica gel plates with benzene-acetone (1:1) as the mobile phase. The completion of the reaction is indicated by the disappearance of starting material spots and the formation of a single product spot with the characteristic retention factor of the desired 2-iminocoumarin [1].

Post-reaction workup procedures for microwave-assisted synthesis are identical to those employed in classical methods. The reaction mixture is cooled and treated with ice-cold sodium thiosulfate solution to remove residual iodine. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from aqueous ethanol to obtain the pure product [1].

The microwave-assisted approach offers numerous advantages including dramatic reduction in reaction time, improved yields, enhanced energy efficiency, and reduced environmental impact through decreased solvent consumption and waste generation. However, the methodology requires specialized microwave equipment and careful optimization of irradiation parameters for each specific reaction system [4] [5].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent a paradigm shift in synthetic chemistry, offering streamlined approaches to complex molecular architectures through the simultaneous combination of multiple reactants in a single reaction vessel. For the synthesis of 6-Bromo-3-cyano-2-iminocoumarin and related structures, these methodologies provide significant advantages in terms of atom economy, operational simplicity, and environmental sustainability [6] [7].

The multicomponent approach to coumarin synthesis typically involves the combination of an aromatic aldehyde, an active methylene compound, and additional nucleophilic or electrophilic partners in the presence of suitable catalysts. In the context of 6-Bromo-3-cyano-2-iminocoumarin synthesis, multicomponent protocols can be designed to incorporate the bromination, nitrile introduction, and imino functionality formation in a single synthetic operation [6].

A representative multicomponent protocol involves the reaction of 5-bromosalicylaldehyde, malononitrile, and an appropriate nitrogen source such as ammonium acetate or hydroxylamine derivatives under catalytic conditions. The reaction proceeds through a cascade of condensation, cyclization, and functional group installation steps to generate the target 2-iminocoumarin structure [7].

Catalytic systems for multicomponent coumarin synthesis have evolved to include both homogeneous and heterogeneous catalysts. Homogeneous catalysts such as imidazole, triethylamine, and ionic liquids provide excellent catalytic activity and selectivity. Heterogeneous catalysts including metal oxides, supported acids, and organocatalysts offer advantages in terms of catalyst recovery and recycling [6] [7].

The use of imidazole as a catalyst in aqueous multicomponent reactions has proven particularly effective for coumarin synthesis. Under optimized conditions, the reaction of substituted salicylaldehydes, malononitrile, and nitrogen nucleophiles in water at 100°C for 30 minutes yields functionalized 2-iminocoumarins in 72-98% yields. The imidazole catalyst can be employed at loadings of 1-2 equivalents and facilitates multiple mechanistic steps including deprotonation, nucleophilic activation, and cyclization [7].

Zirconium dioxide nanoparticles have emerged as highly effective heterogeneous catalysts for multicomponent coumarin synthesis. The high surface area and Lewis acidic properties of these nanoparticles enable efficient activation of carbonyl compounds and promotion of cyclization reactions. The catalyst can be recovered by simple filtration and reused for multiple reaction cycles without significant loss of activity [6].

Water has gained recognition as an exceptional reaction medium for multicomponent coumarin synthesis due to its environmental benignity, safety, and unique solvation properties. Aqueous reactions often proceed with enhanced rates and selectivities compared to organic solvents, potentially due to hydrophobic effects that concentrate reactants and promote intermolecular interactions [7].

The reaction mechanism for multicomponent 2-iminocoumarin synthesis involves multiple sequential and potentially competing pathways. The initial step typically involves Knoevenagel condensation between the aldehyde and malononitrile components, followed by nucleophilic attack by the nitrogen-containing component. Subsequent cyclization and tautomerization steps generate the final 2-iminocoumarin structure [6].

Temperature optimization in multicomponent reactions requires balancing reaction rate, selectivity, and side reaction formation. While elevated temperatures accelerate reaction rates, they can also promote decomposition or undesired side reactions. For most coumarin-forming multicomponent reactions, temperatures in the range of 80-120°C provide optimal results [7].

Reaction time optimization is crucial for maximizing yields while minimizing energy consumption and side product formation. Multicomponent reactions typically reach completion within 30 minutes to 2 hours, representing significant time savings compared to sequential synthetic approaches [6].

Substrate scope investigations have demonstrated that multicomponent protocols can accommodate a wide range of aromatic aldehydes, active methylene compounds, and nitrogen nucleophiles. Electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, providing access to diverse coumarin derivatives [7].

The isolation and purification of products from multicomponent reactions often benefit from the inherent selectivity of these transformations. In many cases, the desired product precipitates directly from the reaction mixture, enabling simple filtration and washing procedures. When chromatographic purification is required, the reduced number of byproducts typically simplifies the separation process [6].

Green Chemistry Approaches

Green chemistry principles have revolutionized synthetic organic chemistry by emphasizing the development of environmentally sustainable processes that minimize waste generation, reduce energy consumption, and employ benign reaction media. In the context of 6-Bromo-3-cyano-2-iminocoumarin synthesis, green chemistry approaches encompass a broad spectrum of methodologies including solvent-free reactions, renewable catalysts, microwave and ultrasound activation, and the use of environmentally benign solvents [8] [9].

Deep Eutectic Solvents

Deep eutectic solvents represent a class of green solvents formed by the combination of hydrogen bond donors and acceptors that exhibit melting points significantly lower than their individual components. These solvents offer exceptional environmental benefits including non-toxicity, biodegradability, negligible vapor pressure, and facile preparation from renewable feedstocks [10] [11].

The application of deep eutectic solvents to coumarin synthesis has demonstrated remarkable success in terms of reaction efficiency and environmental sustainability. A particularly effective system consists of choline chloride and L-tartaric acid in a 1:2 molar ratio, which forms a homogeneous liquid at room temperature and serves as both solvent and catalyst for Pechmann condensation reactions [11].

The dual functionality of deep eutectic solvents as both reaction medium and catalyst eliminates the need for additional catalytic species, simplifying reaction conditions and reducing waste generation. The acidic nature of the choline chloride-tartaric acid system provides sufficient catalytic activity for efficient coumarin formation while maintaining mild reaction conditions [10].

Optimized reaction conditions using deep eutectic solvents typically involve heating the reactant mixture to 90-110°C for 10-45 minutes, depending on the specific substrates employed. Under these conditions, yields of 60-98% can be achieved for a wide range of coumarin derivatives. The relatively mild temperatures and short reaction times contribute to excellent energy efficiency [11].

The recovery and recycling of deep eutectic solvents represent major advantages of this green chemistry approach. The solvents can be recovered by simple water extraction of the product, followed by concentration under reduced pressure. Recycling studies have demonstrated that deep eutectic solvents can be reused for at least four reaction cycles without significant loss of catalytic activity [10] [11].

Scale-up investigations have confirmed the practical utility of deep eutectic solvent systems for preparative synthesis. Reactions conducted on gram scales proceed with similar efficiency to small-scale experiments, and the absence of volatile organic solvents simplifies scale-up considerations and reduces safety concerns [10].

Ionic Liquids

Ionic liquids constitute another important class of green solvents that have found extensive application in coumarin synthesis. These molten salts typically consist of organic cations paired with inorganic or organic anions and exhibit unique properties including negligible vapor pressure, high thermal stability, and tunable physicochemical properties [12] [13].

Task-specific ionic liquids designed for coumarin synthesis incorporate catalytically active functional groups within the ionic liquid structure, enabling dual solvent-catalyst functionality. A particularly effective system is the doubly Brønsted acidic ionic liquid [MBSPy][HSO4], which provides both the reaction medium and the acidic catalysis necessary for efficient coumarin formation [13].

Solvent-free conditions using ionic liquids offer additional environmental benefits by eliminating volatile organic compounds entirely. Under these conditions, the reaction proceeds through direct contact between solid reactants and the ionic liquid catalyst, often resulting in enhanced reaction rates and selectivities [12].

The synthesis of 6-Bromo-3-cyano-2-iminocoumarin using ionic liquid catalysis typically employs 1-2 equivalents of the ionic liquid catalyst under ambient temperature conditions. Reaction times range from 30 minutes to 2 hours, with yields consistently exceeding 70-95% for most substrate combinations [13].

Catalyst recovery and recycling represent significant advantages of ionic liquid systems. The ionic liquid can be separated from the product by simple extraction or crystallization procedures and reused for multiple reaction cycles. Studies have demonstrated catalyst stability for at least five cycles without notable decrease in catalytic activity [12] [13].

Mechanochemical Synthesis

Mechanochemical synthesis, conducted using ball milling techniques, represents one of the most environmentally benign approaches to organic synthesis by eliminating solvents entirely and utilizing mechanical energy to drive chemical transformations. This methodology has gained significant attention for coumarin synthesis due to its exceptional environmental credentials and unique reactivity patterns [14] [15].

The mechanochemical approach to coumarin synthesis involves grinding the solid reactants in a ball mill equipped with stainless steel or zirconia grinding balls. The mechanical energy generated by the collision and friction of the grinding balls provides the activation energy necessary for bond formation and breaking processes [15].

High-speed ball milling systems operating at frequencies of 50-60 Hz have proven particularly effective for coumarin synthesis. Under these conditions, the Pechmann condensation of phenols with β-ketoesters proceeds efficiently at room temperature within 5-30 minutes, achieving yields of 52-95% [14] [15].

The choice of grinding jar material and ball composition can significantly influence reaction outcomes. Stainless steel jars and balls are commonly employed due to their durability and chemical inertness. The ball-to-reactant mass ratio typically ranges from 10:1 to 20:1 to ensure efficient energy transfer [15].

Catalytic additives in mechanochemical synthesis are typically employed in small quantities (1-5 mol%) and can include Lewis acids such as indium trichloride or methanesulfonic acid. These catalysts facilitate the condensation and cyclization steps while maintaining the solvent-free nature of the process [14].

Reaction monitoring in mechanochemical synthesis presents unique challenges due to the solid-state nature of the process. Periodic sampling and thin-layer chromatographic analysis are typically employed to assess reaction progress and determine optimal reaction times [15].

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis leverages acoustic cavitation phenomena to accelerate chemical reactions through the generation of localized high-energy conditions. The collapse of cavitation bubbles creates transient hot spots with temperatures exceeding 1000 K and pressures of several hundred atmospheres, providing unique reaction environments for coumarin synthesis [9].

The application of ultrasound to coumarin synthesis typically employs ultrasonic baths or probe systems operating at frequencies of 20-40 kHz. The reaction mixture is subjected to ultrasonic irradiation while maintaining appropriate temperature control through external heating or cooling [9].

Optimized ultrasound-assisted conditions for coumarin synthesis typically involve irradiation at 90% power output for 30-60 minutes at temperatures of 40-60°C. Under these conditions, reaction times are significantly reduced compared to conventional heating methods, while yields remain comparable or improved [16].

The unique reaction environment created by acoustic cavitation can lead to enhanced reaction selectivities and reduced side product formation. The intense local conditions facilitate bond formation while the bulk solution remains at moderate temperatures, reducing thermal decomposition pathways [9].

Catalyst systems compatible with ultrasound-assisted synthesis include both homogeneous and heterogeneous systems. Nanoparticle catalysts have shown particular promise due to their high surface areas and the ability of ultrasound to prevent catalyst aggregation through continuous dispersion [16].

Purification Techniques and Quality Control

The successful synthesis of 6-Bromo-3-cyano-2-iminocoumarin necessitates the implementation of robust purification methodologies to achieve the high purity standards required for pharmaceutical and research applications. The selection of appropriate purification techniques depends on the specific synthetic route employed, the nature and quantity of impurities present, and the desired scale of operation [17] [18].

Column Chromatography

Column chromatography remains the most versatile and widely employed technique for the purification of coumarin derivatives due to its excellent resolution, scalability, and broad applicability. Silica gel stationary phases are typically employed for 6-Bromo-3-cyano-2-iminocoumarin purification, with particle sizes ranging from 230-400 mesh for optimal separation efficiency [19] [20].

Mobile phase optimization represents a critical aspect of column chromatographic purification. For 6-Bromo-3-cyano-2-iminocoumarin, gradient elution systems employing ethyl acetate and dichloromethane provide excellent separation of the desired product from synthetic impurities and unreacted starting materials. Typical gradient profiles begin with dichloromethane-ethyl acetate (9:1) and progress to dichloromethane-ethyl acetate (3:7) over the course of the separation [19].

Column dimensions must be carefully selected to balance resolution and practical considerations. For analytical separations, columns with length-to-diameter ratios of 20:1 to 30:1 provide optimal resolution. Preparative separations typically employ shorter columns with ratios of 10:1 to 15:1 to reduce solvent consumption and separation time while maintaining adequate resolution [20].

Loading capacity optimization ensures efficient use of chromatographic resources while maintaining separation quality. For silica gel columns, sample loadings of 1-5% by weight relative to the stationary phase typically provide optimal results. Higher loadings can lead to peak distortion and reduced resolution, while lower loadings result in inefficient use of chromatographic materials [19].

Flow rate optimization balances separation time with resolution quality. For most coumarin separations, linear velocities of 1-3 cm/minute provide optimal results. Higher flow rates can reduce resolution due to mass transfer limitations, while lower flow rates unnecessarily extend separation times [20].

Detection and fraction collection strategies must account for the spectroscopic properties of 6-Bromo-3-cyano-2-iminocoumarin. The compound exhibits strong ultraviolet absorption at 254 nm and 366 nm, enabling straightforward detection using standard UV lamps. Fractions containing the desired product can be identified by thin-layer chromatographic analysis and combined for further processing [19].

Recovery and yield optimization in column chromatography requires careful attention to loading procedures, fraction collection, and solvent removal. Typical recovery rates for 6-Bromo-3-cyano-2-iminocoumarin range from 70-85%, with losses primarily attributed to incomplete elution and residual adsorption on the stationary phase [20].

Preparative Thin-Layer Chromatography

Preparative thin-layer chromatography provides a rapid and efficient alternative to column chromatography for small-scale purifications and when high-resolution separations are required. This technique is particularly valuable for the purification of 6-Bromo-3-cyano-2-iminocoumarin when only small quantities of material are available or when rapid purification is necessary [19] [21].

Plate selection and preparation are critical for successful preparative separations. Glass plates coated with silica gel F254 at thicknesses of 1-2 mm provide optimal loading capacity and resolution for coumarin purifications. The plates must be activated by heating at 110°C for 30 minutes prior to use to remove adsorbed moisture [19].

Sample application techniques significantly influence separation quality in preparative thin-layer chromatography. The crude product should be dissolved in a minimal volume of a volatile solvent and applied as a narrow band across the width of the plate. Application should be performed under a stream of nitrogen to accelerate solvent evaporation and minimize band spreading [21].

Mobile phase optimization for preparative thin-layer chromatography follows similar principles to analytical separations but may require adjustment to account for the thicker stationary phase layer. For 6-Bromo-3-cyano-2-iminocoumarin, mobile phases consisting of cyclohexane-ethyl acetate mixtures in ratios ranging from 7:3 to 3:7 provide excellent separation from common impurities [19].

Development conditions must be carefully controlled to ensure reproducible separations. The development chamber should be saturated with mobile phase vapor for at least 30 minutes prior to plate insertion. Development should be conducted at constant temperature, typically 20-25°C, and the plate should be removed when the solvent front reaches approximately 80% of the plate height [21].

Detection and band isolation procedures must preserve product integrity while enabling accurate identification of the desired compound. Ultraviolet visualization at 254 nm and 366 nm allows non-destructive detection of the product band. The silica gel containing the desired product can be scraped from the plate and extracted with ethyl acetate or dichloromethane [19].

Product recovery from preparative thin-layer chromatography typically involves extraction of the silica gel scrapings with appropriate solvents followed by filtration and concentration. Recovery rates of 65-80% are typical for 6-Bromo-3-cyano-2-iminocoumarin, with losses primarily due to incomplete extraction and residual adsorption [21].

Recrystallization

Recrystallization represents the most classical and often most effective purification technique for crystalline compounds such as 6-Bromo-3-cyano-2-iminocoumarin. This technique relies on the differential solubility of the desired product and impurities in selected solvents to achieve purification through controlled crystallization processes [22] [23].

Solvent selection constitutes the most critical aspect of successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For 6-Bromo-3-cyano-2-iminocoumarin, aqueous methanol mixtures containing 40% methanol by volume have proven optimal for achieving high recovery rates and excellent purity [22].

Mixed solvent systems often provide superior results compared to single solvents by allowing fine-tuning of solubility characteristics. Aqueous ethanol mixtures containing 34% ethanol have also demonstrated excellent performance for coumarin recrystallization, providing recovery rates of 80-98% with purities exceeding 90% [23].

Temperature optimization in recrystallization requires careful balance between dissolution efficiency and crystallization driving force. The crude product should be completely dissolved at the minimum temperature necessary to achieve dissolution, typically 60-80°C for most coumarin derivatives. Rapid cooling or seeding can be employed to control crystallization kinetics [22].

Crystallization kinetics significantly influence both the purity and yield of recrystallized products. Slow cooling rates generally produce larger, purer crystals but may result in lower yields due to increased solubility at intermediate temperatures. Rapid cooling produces smaller crystals with potentially higher yields but may trap impurities within the crystal lattice [23].

Seeding procedures can be employed to control nucleation and improve crystallization outcomes. Addition of a few milligrams of pure 6-Bromo-3-cyano-2-iminocoumarin to the supersaturated solution provides nucleation sites and promotes uniform crystal growth [22].

Washing and drying procedures must remove residual solvent and surface impurities while preserving product integrity. The crystalline product should be washed with small volumes of cold recrystallization solvent and dried under vacuum at room temperature to prevent thermal decomposition [23].

High-Performance Liquid Chromatography

High-performance liquid chromatography serves dual roles in 6-Bromo-3-cyano-2-iminocoumarin purification, providing both analytical assessment of purity and preparative purification capabilities for high-value applications. Modern HPLC systems offer exceptional resolution and quantitative accuracy for quality control applications [24] [25].

Column selection for coumarin HPLC separations typically employs reversed-phase C18 stationary phases due to their excellent compatibility with the aromatic nature of coumarin compounds. Column dimensions of 250 mm × 4.6 mm with 5 μm particle sizes provide optimal resolution for analytical applications [25].

Mobile phase development for HPLC separations requires optimization of organic modifier concentration, buffer composition, and pH. Acetonitrile-water gradients with phosphate buffers at pH 4-5 provide excellent separations for most coumarin derivatives, including 6-Bromo-3-cyano-2-iminocoumarin [24].

Detection systems for coumarin HPLC analysis typically employ photodiode array detectors operating at 254 nm and 320 nm. These wavelengths correspond to the characteristic absorption maxima of coumarin chromophores and provide excellent sensitivity and selectivity [25].

Preparative HPLC applications require scaling up analytical methods while maintaining separation quality. Semi-preparative columns with dimensions of 250 mm × 10 mm enable purification of 10-100 mg quantities per injection while maintaining resolution comparable to analytical separations [24].

Method validation for HPLC quality control applications must demonstrate accuracy, precision, linearity, and specificity according to established pharmaceutical guidelines. Typical validation parameters include limits of detection below 0.5 μg/mL and quantitation ranges spanning two orders of magnitude [24].

Scale-up Considerations for Laboratory Synthesis

The transition from laboratory-scale synthesis to pilot-scale production of 6-Bromo-3-cyano-2-iminocoumarin presents numerous technical and engineering challenges that must be systematically addressed to ensure successful scale-up while maintaining product quality and safety standards. Scale-up considerations encompass heat and mass transfer phenomena, mixing requirements, safety protocols, equipment design, and process control systems [26] [27].

Heat Transfer Optimization

Heat transfer efficiency represents one of the most critical parameters in scale-up operations due to the fundamental change in surface area-to-volume ratios as reaction vessels increase in size. Laboratory-scale reactions benefit from excellent heat transfer due to small volumes and high surface area-to-volume ratios, while larger vessels present significant heat transfer challenges [27].

The synthesis of 6-Bromo-3-cyano-2-iminocoumarin involves moderately exothermic condensation and cyclization reactions that require careful temperature control to prevent thermal runaway and ensure optimal yields. At laboratory scale, standard heating mantles or oil baths provide adequate temperature control for volumes up to 100 mL [26].

Pilot-scale operations require sophisticated heat transfer systems including jacketed reactors, external heat exchangers, or internal cooling coils to maintain temperature uniformity. The design of these systems must account for the thermal properties of the reaction mixture, including heat capacity, thermal conductivity, and viscosity [27].

Temperature monitoring and control systems become increasingly complex at larger scales due to the potential for temperature gradients within the reaction mixture. Multiple temperature sensors positioned at different locations within the reactor provide comprehensive monitoring of thermal conditions [26].

Heat transfer calculations must account for the specific heat generation rate of the 6-Bromo-3-cyano-2-iminocoumarin synthesis reaction. Calorimetric studies at laboratory scale provide essential data for designing heat removal systems capable of maintaining safe operating temperatures [27].

Mixing and Mass Transfer

Mixing efficiency significantly impacts reaction outcomes by controlling the distribution of reactants, heat transfer, and mass transfer processes. Laboratory-scale synthesis typically employs magnetic stirring, which provides excellent mixing for volumes up to 1-2 L [26].

Pilot-scale operations require mechanical stirring systems designed to provide adequate mixing intensity while minimizing energy consumption and equipment complexity. Impeller design must account for the viscosity and density characteristics of the reaction mixture throughout the reaction progress [27].

Mixing time calculations provide quantitative metrics for evaluating mixing adequacy at different scales. The mixing time should be significantly shorter than the reaction time to ensure proper distribution of reactants and uniform reaction conditions [26].

Mass transfer considerations become particularly important when dealing with heterogeneous reaction mixtures or when gas-liquid interfaces are present. The synthesis of 6-Bromo-3-cyano-2-iminocoumarin may involve heterogeneous phases during workup procedures, requiring adequate mixing to ensure complete extraction and washing [27].

Scale-up correlations based on power per unit volume or tip speed provide guidelines for maintaining equivalent mixing intensity across different scales. These correlations must be validated through experimental studies to ensure their applicability to specific reaction systems [26].

Equipment Design and Materials

Equipment design for pilot-scale synthesis must accommodate the specific requirements of the 6-Bromo-3-cyano-2-iminocoumarin synthesis while providing flexibility for process optimization and modification. Reactor design parameters include volume, aspect ratio, heating/cooling systems, and agitation configuration [26].

Material selection must account for chemical compatibility with all reaction components and cleaning solvents. Stainless steel construction is typically employed for coumarin synthesis due to its excellent chemical resistance and durability. Specialized alloys may be required for highly corrosive conditions [27].

Heating and cooling system design must provide adequate capacity for both normal operation and emergency cooling scenarios. Redundant cooling systems may be required for reactions with significant exothermic potential [26].

Filtration and separation equipment must be scaled appropriately to handle the increased throughput while maintaining separation efficiency. This may require multiple parallel units or larger equipment with enhanced capacity [27].

Cleaning and validation procedures become more complex at larger scales due to increased equipment surface area and more complex geometries. Cleaning validation must demonstrate effective removal of product residues and cleaning agents [26].

Process Monitoring and Analytics

Analytical methods developed for laboratory-scale synthesis must be adapted and validated for pilot-scale operations, often requiring higher throughput and more robust analytical procedures. Online analytical methods provide real-time process monitoring capabilities that are essential for large-scale operations [27].

Sampling procedures must ensure representative samples while maintaining process integrity. The design of sampling systems must account for mixing patterns and potential heterogeneity within the reactor [26].

Quality control testing must be scaled appropriately to handle increased production volumes while maintaining testing accuracy and precision. This may require multiple analytical instruments or higher-capacity analytical methods [27].

Process analytical technology can provide real-time monitoring of critical quality attributes, enabling immediate process adjustments and reducing the need for offline analytical testing. These systems require validation and integration with process control systems [26].

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6-Bromo-3-cyano-2-iminocoumarin

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Last modified: 08-15-2023

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